Thalidomide-O-C6-NH2
Description
Historical Context of Thalidomide (B1683933) Research and the Discovery of Cereblon as a Molecular Target
The story of thalidomide is one of the most profound in modern pharmacology. First synthesized in West Germany in the 1950s, it was marketed as a non-toxic sedative and an effective treatment for morning sickness in pregnant women. medchemexpress.comnih.govtargetmol.com This initial promise turned to tragedy when, in the early 1960s, the drug was identified as a potent human teratogen, causing severe birth defects, including phocomelia (underdeveloped limbs), in thousands of children worldwide. medchemexpress.comrsc.orgtocris.com The disaster led to a significant tightening of drug testing and approval regulations.
Thalidomide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-thalidomide and (S)-thalidomide. While the (R)-enantiomer was believed to possess the desired sedative effects, the (S)-enantiomer was found to be responsible for the teratogenic effects. medchemexpress.comtargetmol.com However, the two forms rapidly interconvert within the body, meaning that administering the "safe" (R)-enantiomer alone cannot prevent the teratogenic risk. medchemexpress.combio-techne.com
Despite its tragic past, research into thalidomide continued, revealing its potent anti-inflammatory and immunomodulatory properties. nih.govtargetmol.com This led to its repurposing for treating conditions like erythema nodosum leprosum, a complication of leprosy, and later, the blood cancer multiple myeloma. nih.govtargetmol.comrsc.org For decades, the precise molecular mechanism behind both its therapeutic and devastating effects remained elusive. medchemexpress.comtargetmol.com
A landmark breakthrough occurred in 2010 when researchers identified Cereblon (CRBN) as the primary direct molecular target of thalidomide. rsc.orgbio-techne.comexplorationpub.commedchemexpress.com CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex (CRL4^CRBN^). bio-techne.commedchemexpress.comnih.gov The binding of thalidomide to CRBN alters the substrate specificity of this E3 ligase complex. medchemexpress.comnih.gov This modulation is now understood to be the initiating event for both the drug's anti-cancer activity and its teratogenicity, as it leads to the degradation of specific proteins, known as neosubstrates, that would not normally be targeted by the CRL4^CRBN^ complex. rsc.orgtocris.combio-techne.com For instance, the degradation of the transcription factor SALL4 is strongly linked to the thalidomide-induced birth defects. tocris.com This discovery was a pivotal moment, transforming our understanding of thalidomide and paving the way for its rational use in developing new therapeutic strategies. medchemexpress.comresearchgate.net
| Key Event | Approximate Year | Significance |
| Synthesis of Thalidomide | 1950s | Developed by Chemie Grünenthal in Germany. medchemexpress.com |
| Market Launch | 1957 | Marketed as a sedative and antiemetic (Contergan). medchemexpress.comrsc.org |
| Withdrawal from Market | 1961 | Withdrawn after being linked to severe teratogenicity. rsc.orgtocris.com |
| Repurposing for Leprosy | 1965 | Found to be effective for erythema nodosum leprosum (ENL). rsc.org |
| Repurposing for Multiple Myeloma | 1990s | Rediscovered for its anti-tumor and anti-angiogenic properties. nih.govtocris.comtargetmol.com |
| Discovery of Cereblon (CRBN) | 2010 | Identified as the direct molecular target of thalidomide. bio-techne.comexplorationpub.commedchemexpress.com |
Evolution of Immunomodulatory Imide Drugs (IMiDs) and Their Derivatives
The discovery of thalidomide's mechanism of action spurred the development of analogs, known as immunomodulatory imide drugs (IMiDs), with the goal of enhancing therapeutic efficacy while potentially mitigating unwanted effects. medchemexpress.com The two most prominent IMiDs are lenalidomide (B1683929) and pomalidomide (B1683931). targetmol.comnih.gov These second- and third-generation derivatives feature chemical modifications to thalidomide's phthalimide (B116566) ring, which significantly boosts their potency and alters their activity profile. biosyn.com
Like thalidomide, lenalidomide and pomalidomide exert their effects by binding to Cereblon. bio-techne.commedchemexpress.com This binding event "glues" new protein substrates to the CRL4^CRBN^ E3 ligase complex, marking them for ubiquitination and subsequent destruction by the proteasome. medchemexpress.com In the context of multiple myeloma, the key neosubstrates targeted for degradation by IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.comchemsrc.com The degradation of these factors leads to the downstream killing of myeloma cells and potent stimulation of the immune system, including T-cell activation. chemsrc.com
Pomalidomide binds to CRBN with a higher affinity than lenalidomide, which in turn binds more strongly than thalidomide. bio-techne.commedchemexpress.com This increased binding affinity generally correlates with greater potency in degrading target neosubstrates and stronger anti-myeloma activity. bio-techne.commedchemexpress.com The development of these derivatives represents a successful application of medicinal chemistry to refine a drug's activity, leading to more effective treatments for hematological cancers. medchemexpress.com
| Compound | Relationship to Thalidomide | Key Neosubstrates for Anti-Myeloma Effect |
| Thalidomide | First-generation IMiD | Ikaros (IKZF1), Aiolos (IKZF3) |
| Lenalidomide | Second-generation IMiD (analog) | Ikaros (IKZF1), Aiolos (IKZF3) |
| Pomalidomide | Third-generation IMiD (analog) | Ikaros (IKZF1), Aiolos (IKZF3) |
Fundamental Principles of Targeted Protein Degradation (TPD) and Proteolysis-Targeting Chimeras (PROTACs)
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. Instead of merely inhibiting a protein's function, TPD aims to eliminate the disease-causing protein from the cell entirely. This approach leverages the cell's own natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS).
The UPS is a crucial process for maintaining cellular protein homeostasis by degrading damaged or no-longer-needed proteins. It involves a three-step enzymatic cascade:
Activation: A ubiquitin-activating enzyme (E1) activates the small protein ubiquitin in an ATP-dependent process.
Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.
The successive addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain, which acts as a molecular flag. This flag is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.
Proteolysis-Targeting Chimeras (PROTACs) are the cornerstone of TPD technology. A PROTAC is a heterobifunctional molecule designed to hijack the UPS. It consists of three key components:
A ligand that binds to the protein of interest (POI).
A ligand that recruits an E3 ubiquitin ligase (e.g., a thalidomide derivative for CRBN).
A flexible linker that connects the two ligands.
By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. This induced proximity allows the E3 ligase to ubiquitinate the POI, an event that would not naturally occur. Once tagged, the POI is degraded by the proteasome. A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can induce the degradation of another POI molecule.
| PROTAC Component | Function | Example |
| POI Ligand | Binds to the target protein intended for degradation. | A molecule that binds to a specific kinase. |
| Linker | Connects the POI ligand and the E3 ligase ligand. | Polyethylene (B3416737) glycol (PEG) or alkyl chains. chemsrc.com |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Thalidomide, Pomalidomide, or VHL ligands. |
Strategic Importance of Thalidomide-O-C6-NH2 as a Cereblon-Recruiting Moiety in PROTAC Design
The discovery that thalidomide and its derivatives function by recruiting CRBN made them ideal candidates for use as E3 ligase ligands in PROTACs. The compound This compound is a prime example of a functionalized building block created specifically for PROTAC synthesis. bio-techne.com It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Cereblon-binding core of a thalidomide derivative and a chemical linker. nih.gov
The nomenclature "this compound" describes its structure:
Thalidomide-O- : A thalidomide or hydroxythalidomide core, which serves as the ligand that binds to the E3 ligase Cereblon. nih.gov The "O" indicates the linker is attached via an oxygen atom, often from a hydroxylated precursor.
-C6- : A six-carbon alkyl chain that acts as the linker. The length and composition of the linker are critical variables that influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency. chemsrc.com
-NH2 : A terminal amine group. This reactive functional group provides a convenient and versatile chemical handle for conjugation to a ligand for a protein of interest, typically through the formation of an amide bond. nih.govmedchemexpress.com
The strategic importance of molecules like this compound lies in their modularity. They are ready-to-use components that significantly streamline the otherwise complex, multi-step synthesis of PROTACs. tocris.comexplorationpub.com Medicinal chemists can take this pre-functionalized CRBN-recruiting element and attach it to various POI ligands to rapidly generate libraries of PROTACs for testing. chemsrc.com The use of a thalidomide-based moiety is advantageous due to its relatively small size and well-understood interaction with CRBN. medchemexpress.com This has made CRBN one of the most widely hijacked E3 ligases in TPD research, and has led to the development of numerous PROTACs targeting a wide range of disease-relevant proteins.
| Property | Description |
| Chemical Role | Functionalized Cereblon (CRBN) E3 ligase ligand for PROTAC synthesis. nih.gov |
| Core Structure | Thalidomide derivative (e.g., hydroxythalidomide). |
| Linker | 6-carbon alkyl chain. bio-techne.com |
| Functional Group | Terminal primary amine (-NH2) for conjugation. medchemexpress.com |
| Application | Serves as a modular building block to simplify the creation of novel PROTACs. explorationpub.com |
Structure
3D Structure
Properties
Molecular Formula |
C19H23N3O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O5/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24/h5-7,13H,1-4,8-11,20H2,(H,21,23,24) |
InChI Key |
QPKPIBLEXSCVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN |
Origin of Product |
United States |
Molecular Interactions and Recognition Mechanisms of Thalidomide O C6 Nh2 with Cereblon
Structural Basis of Cereblon (CRBN) Binding Pocket Recognition
The binding of thalidomide (B1683933) and its analogs to Cereblon occurs within a specific, well-defined pocket in the thalidomide-binding domain (TBD) of the protein. nih.govnih.gov This binding site is characterized by a notable structural feature known as the "tri-tryptophan pocket," composed of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). nih.gov These residues create a hydrophobic environment that accommodates the glutarimide (B196013) moiety of the thalidomide molecule. nih.gov
Role of the Glutarimide Moiety in CRBN Affinity and Specificity
The glutarimide ring of Thalidomide-O-C6-NH2 is the primary anchor for its binding to Cereblon. nih.govresearchgate.net This interaction is critical for the affinity and specificity of the compound for CRBN. The glutarimide moiety fits snugly into the tri-tryptophan pocket of the TBD. researchgate.net Specific hydrogen bonds are formed between the imide group of the glutarimide ring and amino acid residues within the CRBN binding pocket. nih.govresearchgate.net
The structural integrity of the glutarimide ring is paramount for this interaction. Studies have shown that both carbonyl groups of the glutarimide are necessary for effective binding. researchgate.net The absence of one of these groups leads to a loss of binding affinity. researchgate.net Furthermore, the conformation of the six-membered glutarimide ring is important, with a relaxed conformation being favorable for insertion into the binding pocket. nih.govresearchgate.net Research has demonstrated that the (S)-enantiomer of thalidomide generally exhibits a stronger binding affinity for CRBN compared to the (R)-enantiomer, which is attributed to a more favorable, relaxed conformation of the glutarimide ring when bound. nih.govnih.govnih.gov This stereospecificity underscores the precise nature of the molecular recognition.
Influence of the Phthalimide (B116566) Ring and O-C6-NH2 Linker on Ternary Complex Formation
While the glutarimide moiety is essential for binding to CRBN, the phthalimide ring and its attached linker, in this case, the -O-C6-NH2 group, play a crucial role in the formation of the ternary complex, which consists of the thalidomide derivative, CRBN, and a neosubstrate protein. nih.govscielo.org.za Once this compound is bound to CRBN, the phthalimide ring and the O-C6-NH2 linker are solvent-exposed and modify the surface of the CRBN protein. nih.gov This altered surface creates a new binding interface for the recruitment of specific neosubstrate proteins. nih.govnih.gov
The O-C6-NH2 linker provides a flexible extension from the thalidomide core, which is a key feature for its function in PROTACs like dTAG-13. targetmol.com This linker allows for the positioning of a warhead molecule that can bind to a target protein, thereby bringing it into proximity with the E3 ligase machinery for ubiquitination and subsequent degradation. The length and chemical nature of the linker are critical determinants of the stability and efficacy of the resulting ternary complex. nih.gov The C6 alkyl chain offers significant flexibility, while the terminal amine group (-NH2) provides a reactive handle for conjugation to a target-protein-binding ligand. The specific geometry and flexibility of the O-C6-NH2 linker can influence the relative orientation of CRBN and the recruited neosubstrate, which in turn affects the efficiency of ubiquitin transfer.
Biophysical Characterization of this compound/CRBN Interactions
A variety of biophysical techniques are employed to characterize the binding of thalidomide derivatives to CRBN. While specific data for this compound is not extensively published in dedicated studies, the methodologies are well-established for analogous compounds. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based assays are used to determine key binding parameters.
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. SPR is used to measure the kinetics of the interaction, yielding association (ka) and dissociation (kd) rate constants, from which the Kd can also be derived. Competitive binding assays, often using fluorescently labeled thalidomide probes, can also be used to determine the binding affinity of unlabeled competitors like this compound. nih.gov For instance, studies on thalidomide have shown a Kd in the range of ~250 nM for its interaction with CRBN. researchgate.net Similar assays would be essential to precisely quantify the binding affinity of this compound and to understand how the O-C6-NH2 linker might affect the thermodynamics and kinetics of the interaction with CRBN.
Computational Approaches to Elucidate Binding Modes and Affinities
Computational methods are invaluable for visualizing and understanding the molecular interactions between ligands like this compound and their protein targets at an atomic level. nih.gov These approaches complement experimental data and provide insights into the dynamics of these interactions.
Molecular Docking Simulations with CRBN Crystal Structures
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations would be performed using the available high-resolution crystal structures of the CRBN thalidomide-binding domain. The primary goal of such simulations would be to predict the binding pose of the thalidomide core within the tri-tryptophan pocket and to understand the conformational flexibility of the O-C6-NH2 linker.
The docking results would be expected to confirm the critical hydrogen bonding and hydrophobic interactions between the glutarimide moiety and CRBN. researchgate.net Furthermore, these simulations could provide insights into how the O-C6-NH2 linker orients itself in the solvent-exposed region, which is crucial for its function in a PROTAC context. The predicted binding energy from docking can provide a qualitative estimate of the binding affinity.
Molecular Dynamics Simulations of Thalidomide-CRBN Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the molecular interactions over time, offering insights that are not available from static crystal structures. scielo.org.zaresearchgate.net An MD simulation of the this compound/CRBN complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.
These simulations can be used to assess the stability of the predicted binding mode and to analyze the flexibility of the ligand and the protein. scielo.org.za For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible O-C6-NH2 linker. This would help in understanding the range of positions the linker can adopt, which is critical for the effective formation of a ternary complex in a PROTAC. Analysis of the simulation trajectories can also reveal key water-mediated interactions and provide a more accurate estimation of the binding free energy through methods like MM/PBSA or MM/GBSA.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
"this compound" represents a thalidomide moiety functionalized with a six-carbon linker terminating in an amine group. This structure is characteristic of a building block for PROTACs, where the thalidomide portion engages CRBN, and the linker connects to a ligand for a target protein destined for degradation. nih.govexplorationpub.com The principles of QSAR and pharmacophore modeling for thalidomide analogs are therefore directly applicable to understanding the CRBN-binding portion of such a chimeric molecule.
Quantitative Structure-Activity Relationship (QSAR) of Thalidomide Analogs
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thalidomide analogs, the primary biological activity of interest is their binding affinity to CRBN. rsc.org The core structural features of thalidomide, the glutarimide ring and the phthalimide ring, are central to this interaction. rsc.orgnih.gov
The glutarimide moiety is primarily responsible for the direct binding to CRBN, fitting into a specific tri-tryptophan pocket in the protein. nih.govresearchgate.net The imide group of the glutarimide ring is crucial, serving as both a hydrogen bond donor and acceptor. researchgate.net Studies have shown that even minor modifications to this ring can significantly impact binding affinity. The stereochemistry of the chiral center on the glutarimide ring is also a critical determinant of binding, with the (S)-enantiomer of thalidomide exhibiting approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer. nih.govresearchgate.net
The phthalimide portion of the molecule, while not as directly involved in the primary binding interaction, plays a significant role in modulating the electronic properties and spatial orientation of the molecule, and it is essential for the recruitment of certain "neosubstrates" for degradation. rsc.orgnih.gov Modifications to the phthalimide ring, such as the addition of an amino group in lenalidomide (B1683929) and pomalidomide (B1683931), can enhance the degradation of specific target proteins like Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgnih.gov
In the context of "this compound," the linker attachment point on the thalidomide core is a key structural variable. The position of the linker on the phthalimide ring can influence the orientation of the thalidomide moiety within the CRBN binding pocket and, consequently, affect the formation and stability of the ternary complex in a PROTAC. nih.gov QSAR studies on PROTACs often evaluate how linker length, composition, and attachment point affect the degradation efficiency of the target protein. nih.govnih.gov
To illustrate the principles of a QSAR study for a series of thalidomide analogs, the following hypothetical data table outlines the type of data that would be collected and analyzed.
| Compound ID | Modification from Thalidomide | Linker Length (n atoms) | LogP (Hydrophobicity) | CRBN Binding Affinity (IC50, nM) | Predicted Activity (pIC50) |
| 1 | None (Thalidomide) | 0 | 0.85 | 2500 | 5.60 |
| 2 | 4-amino (Lenalidomide) | 0 | 0.45 | 500 | 6.30 |
| 3 | 4-amino, 5-oxo (Pomalidomide) | 0 | 0.65 | 200 | 6.70 |
| 4 | -O-C4-NH2 | 6 | 1.20 | 2800 | 5.55 |
| 5 | -O-C6-NH2 | 8 | 1.80 | 3200 | 5.50 |
| 6 | -O-C8-NH2 | 10 | 2.40 | 4000 | 5.40 |
This table is for illustrative purposes only. The data presented is hypothetical and intended to demonstrate the concepts of a QSAR study.
Pharmacophore Modeling for Cereblon Binding
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thalidomide analogs binding to CRBN, pharmacophore models have been developed to guide the design of new ligands. researchgate.net
Key pharmacophoric features for CRBN binding, derived from the structure of thalidomide and its high-affinity analogs, typically include: researchgate.net
One Hydrogen Bond Donor: The N-H group of the glutarimide ring.
Two Hydrogen Bond Acceptors: The two carbonyl (C=O) groups of the glutarimide ring.
One Aromatic Ring Feature: The phthalimide ring system.
A pharmacophore model for a glutarimide-containing compound binding to Cereblon would highlight these features in 3D space. researchgate.net For "this compound," the thalidomide portion would be expected to satisfy these pharmacophoric requirements for CRBN binding. The C6-NH2 linker introduces additional chemical features that would be considered in the context of a larger PROTAC molecule, where the linker's properties (e.g., flexibility, length, polarity) are critical for achieving a productive ternary complex formation between CRBN, the PROTAC, and the target protein. explorationpub.comnih.gov The development of such bifunctional molecules often involves separate pharmacophore models for the CRBN ligand and the target protein ligand, which are then integrated into the design of the complete PROTAC.
Mechanisms of E3 Ubiquitin Ligase Modulation by Thalidomide O C6 Nh2
Reprogramming of Cullin-RING Ligase 4 (CRL4CRBN) E3 Ubiquitin Ligase Activity
The compound Thalidomide-O-C6-NH2 modulates the ubiquitin-proteasome system by directly engaging with Cereblon (CRBN), which acts as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov This complex, which also includes Damage-Specific DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins-1 (ROC1), is a key component of the cellular machinery responsible for tagging proteins with ubiquitin for subsequent degradation by the proteasome. nih.gov
The binding of the thalidomide (B1683933) portion of this compound to a specific hydrophobic pocket in CRBN induces a conformational change in the substrate-binding surface of the protein. website-files.com This event effectively "reprograms" the substrate specificity of the entire CRL4CRBN ligase. nih.govrsc.org Instead of binding to its native substrates, the ligase is redirected to target a new set of proteins that are not normally recognized by CRBN. nih.govrsc.org This alteration of the E3 ligase's activity is a prime example of how a small molecule can hijack a fundamental cellular process to induce the degradation of specific protein targets.
Induced Proximity and Neosubstrate Recognition through this compound Binding
The reprogramming of the CRL4CRBN complex by the thalidomide moiety is achieved through a mechanism known as "induced proximity." website-files.com The compound acts as a "molecular glue," a monovalent small molecule that facilitates and stabilizes an interaction between two proteins that would not otherwise associate. website-files.com In this case, this compound brings the CRBN E3 ligase into close proximity with new target proteins, referred to as "neosubstrates." nih.govanl.gov
This induced interaction is highly specific; the modified CRBN surface created by the binding of the thalidomide analog is uniquely complementary to structural motifs, often a specific zinc finger domain, on the neosubstrate. anl.govnih.gov Once the ternary complex (CRBN-ligand-neosubstrate) is formed, the CRL4CRBN ligase ubiquitinates the neosubstrate, marking it for destruction by the 26S proteasome. website-files.com The linker component of this compound is designed to then connect this E3 ligase-recruiting moiety to a separate ligand that targets a specific protein of interest for degradation, forming a PROTAC. medchemexpress.commedchemexpress.com
Identification and Characterization of CRBN Neosubstrates in the Presence of Thalidomide-Based Ligands
The discovery that thalidomide and its derivatives function by inducing the degradation of neosubstrates has led to extensive research to identify these proteins. nih.govrsc.org The specific set of neosubstrates degraded can vary depending on the precise chemical structure of the thalidomide analog used. nih.govdntb.gov.ua Various proteomic and biochemical approaches have successfully identified a range of transcription factors and other proteins whose degradation is triggered by these compounds. nih.govnih.govnih.gov
Among the most well-characterized neosubstrates of the CRL4CRBN complex in the presence of thalidomide-based ligands are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.netnih.govresearchgate.net The degradation of these two proteins is a key mechanism behind the therapeutic effects of related immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) in treating multiple myeloma and other mature B-cell lymphomas. nih.govresearchgate.net
In multiple myeloma cells, IKZF1 and IKZF3 are critical for survival. researchgate.netnih.gov The binding of a thalidomide-based ligand to CRBN enhances the recruitment of IKZF1 and IKZF3 to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net This depletion of IKZF1 and IKZF3 disrupts a transcriptional network that includes the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which is essential for the growth of myeloma cells. nih.gov In T-cells, these same transcription factors act as repressors of the Interleukin-2 (IL-2) gene; their degradation leads to increased IL-2 production, contributing to the immunomodulatory effects of the drugs. nih.govnih.gov
Table 1: Research Findings on IKZF1 and IKZF3 Degradation
| Finding | Consequence | Cell Types | Relevant Citations |
|---|---|---|---|
| Thalidomide analogs induce selective ubiquitination and degradation of IKZF1 and IKZF3. | Depletion of essential transcription factors. | Multiple Myeloma Cells, T-cells | nih.gov, researchgate.net, nih.gov |
| Degradation of IKZF1/IKZF3 leads to downregulation of IRF4 and c-MYC. | Inhibition of myeloma cell growth and survival. | Multiple Myeloma Cells | nih.gov |
| Degradation of IKZF1/IKZF3 de-represses the IL-2 gene. | Increased IL-2 production and T-cell activation. | T-cells | nih.gov, nih.gov |
| The CRBN-ligand interaction is necessary to bind and degrade IKZF1/IKZF3. | Confirms the "molecular glue" mechanism of action. | Multiple Myeloma Cells | researchgate.net |
Another critical neosubstrate of the thalidomide-reprogrammed CRL4CRBN complex is Spalt Like Transcription Factor 4 (SALL4). nih.govnih.gov SALL4 is a C2H2 zinc finger transcription factor that plays a crucial role in embryonic development, particularly in limb formation and organogenesis. nih.govdntb.gov.uanih.gov The induced degradation of SALL4 provides a direct molecular explanation for the devastating teratogenic effects observed with thalidomide use during pregnancy. anl.govnih.gov
Strikingly, heterozygous loss-of-function mutations in the SALL4 gene in humans result in developmental disorders, such as Duane-radial ray syndrome, which present with phenotypes that closely mirror thalidomide-induced birth defects, including phocomelia and limb abnormalities. nih.govnih.gov Research has shown that thalidomide induces the degradation of SALL4 in a species-specific manner, occurring in humans, primates, and rabbits, but not in rodents or fish, which explains the variability in teratogenic effects across different animal models. nih.govnih.gov
Table 2: Research Findings on SALL4 Degradation
| Finding | Consequence | Species Specificity | Relevant Citations |
|---|---|---|---|
| Thalidomide induces robust degradation of the SALL4 transcription factor. | Disruption of a key developmental transcriptional network. | Humans, Primates, Rabbits | nih.gov, nih.gov |
| SALL4 degradation is mechanistically linked to thalidomide-induced teratogenicity. | Provides a molecular basis for birth defects like phocomelia. | N/A | nih.gov, anl.gov |
| Loss-of-function SALL4 mutations phenocopy thalidomide embryopathy. | Validates SALL4 as a critical target of thalidomide's adverse effects. | Humans | nih.gov, nih.gov |
The Promyelocytic Leukemia Zinc Finger (PLZF) protein, also known as ZBTB16, has been identified as another significant neosubstrate targeted for degradation by the CRL4CRBN complex in the presence of thalidomide and its metabolites. nih.govbiorxiv.orgnih.gov PLZF is a transcription factor involved in development and cell differentiation, and its degradation has been implicated in thalidomide-induced teratogenicity. nih.govnih.gov
Studies have demonstrated that thalidomide induces a direct interaction between CRBN and PLZF, leading to its degradation. nih.govbiorxiv.org This degradation is dependent on the conserved first and third zinc finger domains of the PLZF protein. nih.govnih.gov Notably, in chicken embryos, a model system for studying thalidomide embryopathy, thalidomide and its metabolite 5-hydroxythalidomide (B1239145) induce the degradation of PLZF, and knockdown of the PLZF gene itself causes skeletal abnormalities in the limbs. nih.govnih.gov This suggests that PLZF degradation is a key event in the teratogenic cascade, at least in some species. nih.gov
Table 3: Research Findings on PLZF Degradation
| Finding | Consequence | Model System | Relevant Citations |
|---|---|---|---|
| PLZF (ZBTB16) is a thalidomide-dependent CRBN neosubstrate. | Implicated as a mediator of thalidomide teratogenicity. | Human cells, Chicken embryos | nih.gov, biorxiv.org, nih.gov |
| Degradation depends on specific zinc finger domains of PLZF. | Highlights the structural requirements for neosubstrate recognition. | N/A | nih.gov, nih.gov |
| PLZF degradation, but not SALL4, was observed in thalidomide-treated chicken embryos. | Suggests species-specific differences in critical neosubstrates for teratogenesis. | Chicken embryos | nih.gov, nih.gov |
| Knockdown of Plzf in chicken limbs induces short bone formation. | Links loss of PLZF function directly to developmental defects. | Chicken embryos | nih.gov |
Beyond the well-established neosubstrates, research has uncovered a broader range of proteins whose stability is compromised by thalidomide and its more potent derivatives, lenalidomide and pomalidomide. nih.gov This expanded list underscores the widespread disruption of the cellular proteome caused by these molecular glues.
Additional identified neosubstrates include several other C2H2 zinc finger transcription factors and cellular proteins. For example, depending on the specific immunomodulatory drug used, proteins such as ZNF692 , RNF166 , ZNF827 , and FAM83F have been shown to be degraded. nih.gov Furthermore, the tumor protein p63 has also been identified as a neosubstrate whose degradation in zebrafish is linked to fin defects and other developmental abnormalities, suggesting its role in thalidomide teratogenicity. nih.govnih.gov The ability to use thalidomide-based linkers, such as Thalidomide-4-O-C6-NH2, in PROTACs has further expanded the list of potential targets to proteins like FKBP12 and BET proteins, demonstrating the versatility of this chemical scaffold in targeted protein degradation. medchemexpress.com
Table 4: Other Identified Neosubstrates of Thalidomide and its Derivatives
| Neosubstrate | Protein Family/Function | Implication | Relevant Citations |
|---|---|---|---|
| p63 | Transcription Factor | Teratogenicity (fin/ear defects) | nih.gov, nih.gov |
| ZNF692, ZNF827, etc. | C2H2 Zinc Finger Proteins | Broad disruption of transcriptional networks | nih.gov |
| RNF166 | Ubiquitin Ligase | Alteration of cellular signaling | nih.gov |
| FKBP12, BET proteins | Various (e.g., scaffolding, epigenetic readers) | Demonstrates utility in PROTACs for targeted degradation | medchemexpress.com |
Impact on Ubiquitination Dynamics and Proteasomal Degradation Pathways
The binding of the thalidomide component of this compound to the Cereblon (CRBN) protein fundamentally alters the ubiquitination landscape within a cell. CRBN serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govjst.go.jp In its natural state, this complex targets specific proteins for polyubiquitination, a process that marks them for destruction by the 26S proteasome.
Thalidomide and its analogs function as "molecular glues" that modify the substrate specificity of the CRL4^CRBN^ complex. rsc.org Instead of inhibiting the enzyme, the binding of a thalidomide analog to a hydrophobic pocket in CRBN creates a new composite surface. rsc.orgnih.gov This newly formed surface can recognize and bind proteins that are not native substrates of CRBN, referred to as "neosubstrates". nih.govoup.com
This induced proximity between the E3 ligase and a neosubstrate triggers the transfer of ubiquitin molecules to the neosubstrate. The resulting polyubiquitin (B1169507) chain acts as a degradation signal, leading to the targeted protein's elimination via the ubiquitin-proteasome pathway. rsc.orgoup.com The identity of the degraded neosubstrates is highly dependent on the specific analog bound to CRBN, which accounts for the diverse biological effects of this class of compounds. rsc.orgjst.go.jp For instance, the degradation of key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), is a well-established mechanism underlying the anti-myeloma activity of thalidomide analogs. rsc.orgnih.gov Other analogs can induce the degradation of different neosubstrates, such as casein kinase 1 alpha (CK1α) or G1 to S phase transition 1 (GSPT1). oup.com
This targeted protein degradation represents a significant shift in ubiquitination dynamics, redirecting the cell's proteolytic machinery to eliminate proteins that would otherwise remain stable. nih.gov
Table 1: Neosubstrate Degradation Profile of Different Thalidomide Analogs This table summarizes the degradation activity of various thalidomide-based compounds against key neosubstrates as reported in research literature. The activity of this compound is inferred from its thalidomide base.
| Compound | IKZF1 / IKZF3 Degradation | CK1α Degradation | GSPT1 Degradation | SALL4 Degradation |
|---|---|---|---|---|
| Thalidomide | Yes | Ineffective | No | Yes |
| Lenalidomide | Potent | Yes | No | Yes |
| Pomalidomide | Potent | Ineffective | No | Yes |
| CC-885 | Yes | No | Yes | N/A |
Modulation of CRBN Ubiquitination and Protein Levels by Thalidomide Analogs
In addition to inducing the degradation of neosubstrates, thalidomide and its analogs have a direct and distinct effect on the stability of the CRBN protein itself. nih.gov E3 ligases, including CRBN, can undergo auto-ubiquitination, a process that tags the ligase for its own degradation by the proteasome. nih.govnih.gov This serves as a self-regulatory mechanism to control the levels and activity of the E3 ligase within the cell.
Research has demonstrated that the binding of thalidomide or its analogs to CRBN inhibits this auto-ubiquitination process. nih.govnih.gov Specifically, these compounds prevent CRBN from accumulating K48-linked polyubiquitin chains, which are the primary signal for proteasomal degradation. nih.govnih.gov
Table 2: Effect of Thalidomide Analogs on Cereblon (CRBN) This table summarizes key research findings on how thalidomide and its analog lenalidomide directly affect the CRBN protein.
| Compound | Observed Effect on CRBN | Mechanism | Outcome | Cell Lines Studied |
|---|---|---|---|---|
| Thalidomide | Increased protein levels | Inhibition of K48-linked auto-ubiquitination | CRBN stabilization and accumulation | MM1.S, OPM2, U266 |
| Lenalidomide | Increased protein levels | Inhibition of K48-linked auto-ubiquitination | CRBN stabilization and accumulation | MM1.S, OPM2, U266 |
Cellular Pharmacology and Biological Activity of Thalidomide O C6 Nh2 Based Constructs
In Vitro Cell-Based Assays for Targeted Protein Degradation
The efficacy of Thalidomide-O-C6-NH2-based PROTACs, such as dTAG-13, is primarily assessed by quantifying the reduction in the levels of the target protein within cells. Several robust in vitro assays are employed for this purpose.
Immunoblotting: Western blotting is a standard method to visualize and quantify the decrease in target protein levels. Time-course experiments, where cells are treated with the degrader for various durations, allow for the determination of degradation kinetics. nih.gov For instance, treatment of MV4;11 cells expressing various FKBP12F36V-tagged proteins with dTAG-13 showed potent degradation. Pronounced degradation of fusion proteins like HDAC1-FKBP12F36V and MYC-FKBP12F36V was observed within one hour. nih.gov In contrast, near-complete degradation of FKBP12F36V-KRASG12V occurred after four to eight hours, indicating that degradation kinetics can vary depending on the specific target protein. nih.gov
Luminescence-Based Assays: For higher-throughput analysis, luminescence-based reporter assays are frequently used. A common strategy involves fusing the target protein to a luciferase, such as NanoLuciferase (Nluc). nih.gov In a dual-luciferase system, the Nluc-tagged target is co-expressed with a control Firefly luciferase (Fluc). The ratio of Nluc to Fluc luminescence provides a normalized measure of target protein abundance, independent of general transcriptional effects. nih.gov Studies using this method showed that dTAG-13 potently reduced the signal from FKBP12F36V-Nluc in a dose-dependent manner, with significant degradation observed at concentrations as low as 100 nM. nih.govresearchgate.net
Quantitative Mass Spectrometry: Advanced proteomic techniques, particularly multiplexed quantitative mass spectrometry, offer a global and unbiased view of protein degradation. nih.gov This method can confirm the selectivity of the degrader by measuring the levels of thousands of proteins simultaneously. In studies with dTAG-13, quantitative proteomics confirmed that the intended FKBP12F36V-tagged protein was the only protein significantly degraded across the proteome, highlighting the high selectivity of the system. stanford.edubiorxiv.org
| Target Protein Fusion | Time to Pronounced Degradation | Reference |
|---|---|---|
| HDAC1-FKBP12F36V | ~1 hour | nih.gov |
| MYC-FKBP12F36V | ~1 hour | nih.gov |
| FKBP12F36V-EZH2 | ~1 hour | nih.gov |
| PLK1-FKBP12F36V | ~1 hour | nih.gov |
| BRD4(short)-FKBP12F36V | ~1 hour | nih.gov |
| FKBP12F36V-KRASG12V | 4-8 hours | nih.gov |
Inducing the degradation of a target protein is expected to impact the cellular signaling pathways in which it functions. Assessing these downstream effects is critical for understanding the biological consequences of the degrader's action.
Phospho-proteomics is a powerful tool used to map the immediate downstream signaling events following protein degradation. nih.gov By quantifying changes in protein phosphorylation across the cell, researchers can identify which signaling cascades are activated or inhibited. For example, upon the degradation of FKBP12F36V-KRASG12V by dTAG-13, a collapse in downstream RAS signaling pathways was observed. nih.govbiorxiv.org
Furthermore, the degradation of transcription factors or chromatin-modifying enzymes can lead to widespread changes in gene expression. The degradation of an ENL-FKBP12F36V fusion protein with dTAG-13 in an acute myeloid leukemia (AML) cell line resulted in the genome-wide suppression of transcriptional initiation and elongation. These changes can be monitored using techniques like RNA-sequencing (RNA-seq) to profile the transcriptome of cells before and after degrader treatment. nih.govresearchgate.net
Characterization of Cellular Phenotypes Induced by Targeted Degradation
The downstream cellular responses ultimately manifest as specific cellular phenotypes. Characterizing these phenotypes provides crucial validation for the function of the degraded protein and the potential therapeutic utility of the degrader construct.
A common phenotype assessed is the impact on cell growth and survival. Assays such as the ATPlite assay, which measures cellular ATP levels as an indicator of viability, are used to determine the effect of protein degradation on cell proliferation over time. nih.gov
The phenotypic outcome is highly dependent on the specific protein being targeted. For instance, when dTAG-13 was used to degrade BRD4 selectively in 293T cells, the anti-proliferative effect was less pronounced compared to a pan-BET degrader, suggesting that degradation of BRD2 and BRD3 is also important for maximal anti-proliferative effects in that context. nih.gov Conversely, degradation of the oncogenic driver KRASG12V in pancreatic cancer cells led to a significant diminishment of cell proliferation in both 2D and 3D culture models. biorxiv.org In other contexts, protein degradation had no impact on cell viability; treatment of bone marrow cells from CDK2dTAG or CDK5dTAG mice with dTAG-13 resulted in robust protein degradation but caused no appreciable change in viability. nih.govresearchgate.net
Degradation of proteins essential for cell cycle progression or survival can lead to cell cycle arrest and/or apoptosis. These phenotypes are typically measured using flow cytometry.
Cell cycle analysis is often performed by staining DNA with a fluorescent dye like propidium (B1200493) iodide. nih.gov This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. In NIH/3T3 cells expressing the oncogene KRASG12V, degradation induced by dTAG-13 for 48 hours resulted in a significant arrest in the G1 phase. nih.gov Similarly, dTAG-13-mediated degradation of the fusion protein ENL-FKBP12F36V in AML cells led to cell growth arrest.
| Cell Cycle Phase | Change upon dTAG-13 Treatment (48h) | Reference |
|---|---|---|
| G1 Phase | Significant Increase | nih.gov |
| S Phase | Significant Decrease | nih.gov |
| G2/M Phase | Significant Decrease | nih.gov |
The thalidomide (B1683933) component of the this compound linker-ligand is known to function as a "molecular glue" that modulates the substrate specificity of the CRBN E3 ligase. This activity is responsible for the known immunomodulatory and anti-angiogenic effects of thalidomide and its analogs (IMiDs). These effects are mediated through the CRBN-dependent degradation of specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1A1 (CK1α). nih.gov
Therefore, any PROTAC utilizing the this compound moiety has the potential to induce these same effects, in addition to degrading its intended target. The recruitment of CRBN can lead to:
Modulation of Inflammatory Cytokines: Thalidomide and its analogs are known to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). This is linked to the degradation of transcription factors that regulate their expression.
Modulation of Angiogenic Factors: The anti-angiogenic properties of thalidomide have been associated with its ability to interfere with pathways involving vascular endothelial growth factor (VEGF).
While these effects are intrinsic to the CRBN-recruiting moiety, the primary goal of using a PROTAC like dTAG-13 is the specific degradation of the tagged target protein. The potential for off-target neosubstrate degradation is an important consideration in the design and evaluation of any CRBN-based PROTAC. nih.gov
Investigation in Disease-Relevant Cellular Models
This compound-based constructs, particularly the well-characterized dTAG-13, have been instrumental in validating novel therapeutic targets across a spectrum of cancer models. The dTAG system allows for the rapid and selective degradation of a target protein that has been endogenously tagged with the FKBP12F36V mutant, thereby enabling the study of the direct consequences of protein loss in a disease context. nih.govaddgene.org
In the setting of hematological malignancies , dTAG-13 has been used extensively. For instance, in the human acute myeloid leukemia (AML) cell line MV4;11, dTAG-13 treatment leads to the potent degradation of various FKBP12F36V-tagged fusion proteins. nih.gov Researchers have successfully targeted key cancer-driving proteins, including BRD4, MYC, and ENL, using this system. nih.govtocris.com Degradation of ENL, a component of the super elongation complex, with nanomolar concentrations of dTAG-13 in an AML cell line resulted in the suppression of transcriptional initiation and elongation, leading to cell growth arrest. tocris.com Similarly, in the RS4;11 cell line, a photoswitchable PROTAC incorporating a CRBN ligand demonstrated light-dependent degradation of FKBP12. researchgate.net
The utility of these constructs extends to solid tumors . In models of pancreatic ductal adenocarcinoma (PDAC), such as the PATU-8902 cell line, dTAG-13 has been shown to be effective in degrading FKBP12F36V-fusion proteins. researchhub.combiorxiv.org This provides a powerful method for investigating the function of potential therapeutic targets in this aggressive cancer. Furthermore, the dTAG system has been applied in Ewing sarcoma cells (EWS502), where the degradation of the oncogenic fusion protein EWS/FLI was achieved using a related degrader, dTAGV-1, which recruits the VHL E3 ligase. mdpi.com Interestingly, in this specific context, the CRBN-recruiting dTAG-13 was less effective at degrading the FKBP12F36V-EWS/FLI fusion, highlighting that the choice of E3 ligase can be a critical determinant of degradation efficiency for certain targets. mdpi.com
The versatility of the dTAG system, built upon the this compound framework, is further demonstrated by its successful application in degrading a wide array of proteins, including chromatin regulators (e.g., HDAC1, EZH2), kinases (e.g., PLK1, CDK2, CDK5), and challenging oncoproteins like KRASG12V in various cell lines. nih.govnih.govresearchgate.net
Interactive Data Table: Degradation of FKBP12F36V-Fusion Proteins by dTAG-13 in Cancer Cell Lines
| Cell Line | Cancer Type | Target Protein (Fusion) | Degrader | Concentration | Effect | Reference(s) |
| MV4;11 | Acute Myeloid Leukemia | luc-FKBP12F36V | dTAG-13 | Not Specified | Effective loss of bioluminescent signal | nih.gov |
| MV4;11 | Acute Myeloid Leukemia | BRD4(short)-FKBP12F36V | dTAG-13 | Not Specified | Robust degradation within 1 hour | nih.gov |
| MV4;11 | Acute Myeloid Leukemia | FKBP12F36V-KRASG12V | dTAG-13 | 50 nM | Potent degradation | nih.gov |
| MV4;11 | Acute Myeloid Leukemia | HDAC1-FKBP12F36V | dTAG-13 | 50 nM | Potent degradation within 1 hour | nih.gov |
| MV4;11 | Acute Myeloid Leukemia | MYC-FKBP12F36V | dTAG-13 | 50 nM | Potent degradation within 1 hour | nih.gov |
| MV4;11 | Acute Myeloid Leukemia | FKBP12F36V-EZH2 | dTAG-13 | 50 nM | Potent degradation within 1 hour | nih.gov |
| MV4;11 | Acute Myeloid Leukemia | PLK1-FKBP12F36V | dTAG-13 | 50 nM | Potent degradation within 1 hour | nih.gov |
| AML Cell Line | Acute Myeloid Leukemia | ENL-FKBP12F36V | dTAG-13 | Nanomolar | Selective degradation | tocris.com |
| 293FT | Embryonic Kidney | FKBP12F36V-Nluc | dTAG-13 | 100 nM | Potent reduction of FKBP12F36V levels | nih.gov |
| EWS502 | Ewing Sarcoma | FKBP12F36V-GFP | dTAG-13 | Not Specified | Effective degradation | researchhub.combiorxiv.org |
| PATU-8902 | Pancreatic Ductal Adenocarcinoma | LACZ-FKBP12F36V | dTAG-13 | Not Specified | Effective degradation | researchhub.combiorxiv.org |
| NIH/3T3 | Fibrosarcoma | FKBP12F36V-KRASG12V | dTAG-13 | Not Specified | Degradation of fusion protein | researchgate.net |
Elucidation of Signaling Pathways Impacted by Neosubstrate Degradation
A primary application of this compound-based degraders is the elucidation of complex cellular signaling pathways by observing the immediate downstream consequences of a specific protein's removal. The rapid and highly specific nature of PROTAC-mediated degradation allows for a precise dissection of signaling networks that is often difficult to achieve with genetic methods or traditional small molecule inhibitors, which can have slower on-rates or off-target effects. addgene.orgresearchgate.net
Degradation of neosubstrates using the dTAG system has provided significant insights into cancer biology. For example, the degradation of BRD4 , a member of the BET family of proteins, has been a major focus. By using dTAG-13 to specifically degrade BRD4 in homozygous knock-in clones, researchers were able to distinguish the effects of BRD4 loss from the effects of pan-BET inhibition. nih.gov This revealed that while selective BRD4 degradation had a modest anti-proliferative effect, pan-BET degradation (using dBET6) had a significantly greater impact, suggesting functional redundancy or synergy among BET family members. nih.gov Downregulation of BRD4 is known to impact the transcription of key oncogenes, most notably MYC . rndsystems.com The ability to rapidly degrade BRD4 provides a tool to study the immediate transcriptional response and the kinetics of MYC downregulation.
The degradation of KRASG12V using the dTAG system in NIH/3T3 cells offered a unique opportunity to study the immediate effects of losing this critical oncogene. nih.govresearchgate.net Global proteomics analysis following KRASG12V degradation revealed rapid changes in the phosphorylation status of proteins involved in the MAPK signaling pathway , confirming the direct link between KRAS and this canonical downstream cascade. researchgate.net This approach allows for the identification of the most proximal signaling events regulated by KRAS activity, free from the confounding effects of long-term cellular adaptation.
Furthermore, CRBN, the E3 ligase recruited by this compound, is itself implicated in various signaling pathways. It has been shown to modulate the AMPK signaling pathway and is involved in regulating cell proliferation and metabolism. nih.gov PROTACs that engage CRBN can also lead to the degradation of its natural neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is a key mechanism of action for immunomodulatory drugs (IMiDs) in multiple myeloma. jci.orgrsc.org While highly selective degraders like dTAG-13 are designed to minimize off-target degradation of these neosubstrates, the potential for such effects is an important consideration in the analysis of signaling outcomes. nih.gov For example, the degrader NX-2127 not only degrades its primary target BTK but also intentionally downregulates IKZF1 and IKZF3 via its CRBN ligand, leading to a synergistic therapeutic effect. jci.org The degradation of the tumor suppressor p53 is regulated by the E3 ligase MDM2; PROTACs have been designed to degrade MDM2, thereby stabilizing p53 and activating its downstream pathways. researchgate.net
Interactive Data Table: Signaling Pathways Modulated by Neosubstrate Degradation
| Neosubstrate Targeted for Degradation | Cellular Model | Key Signaling Pathway(s) Impacted | Downstream Effect | Reference(s) |
| ENL | AML cell line | Transcriptional Elongation (Super Elongation Complex) | Genome-wide suppression of transcriptional initiation and elongation, cell growth arrest. | tocris.com |
| BRD4 | BRD4 knock-in clones | MYC Transcription | Modest anti-proliferative effect, less potent than pan-BET degradation. | nih.gov |
| KRASG12V | NIH/3T3 cells | MAPK Signaling | Rapid reversal of deregulated proteomic and transcriptional programs. | researchgate.net |
| CRBN (as E3 ligase) | General | AMPK Signaling | Regulation of cell metabolism and proliferation. | nih.gov |
| Ikaros (IKZF1) / Aiolos (IKZF3) | Multiple Myeloma | Lymphocyte Development | Anti-myeloma effects (associated with IMiD activity). | jci.orgrsc.org |
| MDM2 | p53 wild-type cancer cells | p53 Pathway | Stabilization of p53, induction of apoptosis. | researchgate.net |
Preclinical Research and Animal Model Studies of Thalidomide O C6 Nh2 Derived Protacs
In Vivo Proof-of-Concept for Targeted Protein Degradation
A critical step in the preclinical development of any PROTAC is demonstrating its ability to effectively degrade the target protein in a living organism. This establishes the in vivo proof-of-concept and provides a rationale for further efficacy studies.
The selection of an appropriate animal model is paramount for evaluating the in vivo activity of thalidomide-based PROTACs. A significant consideration is the species-specific differences in the CRBN protein. jst.go.jp The binding of thalidomide (B1683933) and its derivatives to CRBN can vary between humans and rodents, potentially affecting the PROTAC's efficacy. jst.go.jp For instance, some studies have noted that mouse Crbn may not effectively induce the degradation of certain neosubstrates compared to human CRBN due to amino acid sequence variations. jst.go.jp
To address this, researchers often employ one of the following models:
Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., NOD-SCID or nude mice). This allows for the study of the PROTAC's effect on human target proteins and the human CRBN E3 ligase within a living system.
Humanized Mouse Models: These are genetically engineered mice that express human CRBN. This approach enables the evaluation of thalidomide-based PROTACs in a model with a fully functional immune system, which is crucial for studying immunomodulatory effects.
Syngeneic Models: These models use tumor cells derived from the same inbred strain of mouse, which are then implanted back into mice of the same strain. While useful for studying interactions with a competent immune system, the results may be less translatable if there are significant differences in the PROTAC's interaction with mouse versus human CRBN.
The design of these studies typically involves treating tumor-bearing mice with the PROTAC and a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors and other tissues are collected for further analysis. nih.gov
To confirm that the observed therapeutic effects are due to the intended mechanism of action—targeted protein degradation—researchers analyze pharmacodynamic (PD) markers in tissues collected from the animal models. The primary PD marker is the level of the target protein itself.
Common techniques used to measure protein degradation include:
Western Blotting: This technique is used to quantify the amount of the target protein in tissue lysates from treated and control animals. A significant reduction in the target protein level in the PROTAC-treated group compared to the vehicle-treated group provides direct evidence of in vivo protein degradation.
Immunohistochemistry (IHC): IHC allows for the visualization and semi-quantitative analysis of protein expression within the context of tissue architecture. This can reveal the extent and distribution of protein degradation within the tumor and other organs.
Mass Spectrometry-based Proteomics: This advanced technique can provide a more comprehensive and unbiased analysis of changes in the proteome of tissues following PROTAC treatment, confirming the specificity of the degradation and identifying potential off-target effects.
For instance, in studies of SHP2-targeting PROTACs, a significant reduction in SHP2 protein levels in tumor tissues from treated mice would serve as a key pharmacodynamic marker of the drug's activity. researchgate.netnih.gov
Evaluation of Biological Efficacy in Disease Models
Once in vivo protein degradation is established, the next step is to evaluate the therapeutic efficacy of the thalidomide-O-C6-NH2-derived PROTAC in relevant disease models.
A primary application for many PROTACs is in oncology. The anti-tumorigenic effects of thalidomide-based PROTACs are typically evaluated in xenograft or syngeneic mouse models of cancer. nih.govresearchgate.net
Key findings from such studies often include:
Tumor Growth Inhibition: Successful PROTACs can lead to a significant reduction in tumor growth rate and, in some cases, tumor regression compared to vehicle-treated controls. nih.gov For example, a thalidomide-based PROTAC targeting SHP2 was shown to have potent anti-proliferative activity in cancer cell lines. researchgate.netnih.gov
Increased Survival: By inhibiting tumor progression, PROTACs can lead to a significant increase in the survival time of the treated animals. nih.gov
| PROTAC Target | Animal Model | Key Anti-Tumorigenic Findings |
| SHP2 | MV-4-11 xenograft | Significant tumor growth inhibition. |
| BET proteins | Osteosarcoma xenograft | Strong inhibition of tumor growth and induction of apoptosis. nih.gov |
| BCR-ABL1 | Imatinib-resistant CML model | Decreased tumor progression and increased survival. nih.gov |
Preclinical evaluation of these activities may involve:
Analysis of Immune Cell Populations: Flow cytometry can be used to analyze changes in the populations of various immune cells (e.g., T cells, B cells, natural killer cells) in the tumor microenvironment and lymphoid organs of treated animals.
Cytokine Profiling: The levels of various cytokines (e.g., TNF-α, IL-2) in the blood or tumor microenvironment can be measured to assess the PROTAC's impact on immune signaling. nih.gov Thalidomide itself has been shown to modulate the production of TNF-α. oup.com
For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by thalidomide-like molecules is a key mechanism of their immunomodulatory effects in multiple myeloma. A PROTAC designed to degrade a different oncoprotein might also induce the degradation of these factors to some extent, thereby stimulating an anti-tumor immune response.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Thalidomide has been shown to possess anti-angiogenic properties. nih.govoup.comnih.gov Therefore, PROTACs derived from a thalidomide scaffold may also inhibit angiogenesis.
Preclinical studies to evaluate angiogenesis modulation include:
Microvessel Density Analysis: Immunohistochemical staining for endothelial cell markers like CD31 in tumor sections can be used to quantify the density of blood vessels. A reduction in microvessel density in PROTAC-treated tumors would indicate an anti-angiogenic effect. nih.gov
In Vitro Angiogenesis Assays: The effect of the PROTAC on endothelial cell proliferation, migration, and tube formation can be assessed in cell culture models. nih.gov
Measurement of Angiogenic Factors: The levels of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2, can be measured in tumor tissues or serum. nih.govfrontiersin.org Studies have shown that thalidomide can inhibit angiogenesis by downregulating VEGF. nih.govfrontiersin.org
| Assay | Model System | Finding with Thalidomide-based agents |
| Microvessel Density | Crohn's Disease Patient Tissue | Significant reduction in CD31 expression after thalidomide treatment. nih.gov |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Thalidomide suppressed VEGF- and Ang-2-induced cell migration. nih.gov |
| Capillary-like Tube Formation | HUVECs | Thalidomide inhibited capillary-like tube formation. nih.gov |
| Angiogenic Factor Expression | Pediatric Crohn's Disease Patients | Thalidomide treatment led to a significant reduction in VEGF and Angiopoietin-2 protein expression. nih.gov |
Comparative Studies with Parent Thalidomide and Other Immunomodulatory Imide Drugs
Proteolysis targeting chimeras (PROTACs) derived from this compound and other immunomodulatory imide drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) have been extensively evaluated in preclinical settings. These studies aim to compare their efficacy in degrading target proteins and inhibiting cancer cell growth. The choice of the IMiD ligand within the PROTAC structure has been shown to significantly influence the potency and selectivity of the resulting degrader.
A notable comparison in preclinical research is between the thalidomide-based BET degrader dBET1 and the pomalidomide-based BET degrader ARV-825. nih.govresearchgate.net Both PROTACs target the same BET family of proteins by linking a BET inhibitor (JQ1 for dBET1 and OTX015 for ARV-825) to an IMiD ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.govresearchgate.net In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, ARV-825 demonstrated superior cytotoxic effects compared to dBET1. nih.gov This suggests that pomalidomide may be a more effective CRBN ligand for inducing degradation in this context.
Further studies have highlighted that even small modifications to the IMiD structure can lead to significant differences in activity. For instance, research on lenalidomide derivatives has shown that modifications at the 6-position of the phthalimide (B116566) ring can control the selectivity for degrading specific neosubstrates. researchgate.net PROTACs developed using these modified lenalidomide derivatives exhibited more selective degradation of BET proteins compared to those based on pomalidomide. researchgate.net This indicates that the immunomodulatory and degradation profiles of PROTACs can be finely tuned by altering the structure of the IMiD ligand.
The parent IMiDs themselves—thalidomide, lenalidomide, and pomalidomide—exhibit different potencies and effects on neosubstrate degradation. Pomalidomide is generally considered more potent than lenalidomide, which is in turn more potent than thalidomide in terms of both anti-myeloma activity and immunomodulatory effects. nih.gov For example, in reactivating the Epstein-Barr virus lytic cycle in B-cell lines, the potency order was observed to be pomalidomide > lenalidomide > thalidomide. nih.gov These intrinsic differences in the parent IMiDs likely contribute to the varied efficacy observed when they are incorporated into PROTACs. While thalidomide and pomalidomide have a minimal effect on degrading CK1α, lenalidomide effectively degrades this protein, a key mechanism in its therapeutic effect against 5q-myelodysplastic syndrome. nih.gov
The following table summarizes the comparative preclinical activity of various IMiD-based BET degraders.
| Compound | IMiD Ligand | Target Protein | Cell Line | IC50 (nM) | Key Findings |
| dBET1 | Thalidomide | BRD4 | T-ALL | Less Potent | Less cytotoxic compared to ARV-825 in T-ALL cells. nih.gov |
| ARV-825 | Pomalidomide | BRD4 | T-ALL | More Potent | Superior cytotoxic effect compared to dBET1 and JQ1. nih.gov |
| ARV-825 | Pomalidomide | BRD4 | Neuroblastoma | In Nanomolar Range | Potent anti-proliferative activity. nih.gov |
| Lenalidomide-based PROTAC | 6-fluoro lenalidomide | BET proteins | MM.1S | Not Specified | More selective degradation of BET proteins vs. pomalidomide-based PROTACs. researchgate.net |
| Pomalidomide-based PROTAC | Pomalidomide | BET proteins | MM.1S | Not Specified | Less selective neosubstrate degradation compared to modified lenalidomide-PROTACs. researchgate.net |
Investigation of Species-Specific Responses to Thalidomide-Based Degraders in Preclinical Models
A significant challenge in the preclinical evaluation of thalidomide-based degraders, including those derived from this compound, is the well-documented species-specific response to these compounds. Rodents, such as mice and rats, are notably resistant to the teratogenic and certain therapeutic effects of thalidomide and its analogs. kisacoresearch.com This resistance has been a major hurdle in developing relevant animal models for toxicity and efficacy studies.
The molecular basis for this species specificity lies in the differences between the human and rodent Cereblon (CRBN) protein, the E3 ligase substrate receptor that IMiDs recruit. kisacoresearch.com A key difference is a single amino acid variation in the thalidomide-binding domain of CRBN. This variation prevents the stable formation of the ternary complex between mouse CRBN, the IMiD, and certain human neosubstrates, such as the transcription factor SALL4, which is a critical mediator of thalidomide's teratogenic effects. kisacoresearch.com Consequently, IMiD-based PROTACs that rely on CRBN for their activity may show limited efficacy in standard mouse models.
To overcome this limitation, researchers have developed humanized CRBN mouse models. nih.govnih.gov In these models, the mouse Crbn gene is replaced with its human counterpart, rendering the mice sensitive to the effects of IMiDs and IMiD-based PROTACs. For example, in B-hCRBN mice, which express human CRBN, treatment with lenalidomide leads to increased IL-2 production in CD4+ T cells, an effect not observed in wild-type mice. nih.gov These models are invaluable tools for the in vivo preclinical evaluation of the efficacy and safety of CRBN-targeting drugs, including PROTACs. nih.gov
Studies using these humanized models have confirmed the species-dependent degradation of key neosubstrates. For instance, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the anti-myeloma activity of IMiDs, is inefficient in cells expressing mouse CRBN but is robust in cells with human CRBN. kisacoresearch.com This underscores the necessity of using appropriate, genetically modified animal models to accurately predict the clinical activity and potential toxicities of thalidomide-based degraders. The choice of preclinical model is therefore a critical consideration in the development pipeline of any PROTAC utilizing a thalidomide-based ligand.
The table below highlights the key differences in response to thalidomide-based agents between species and the models used to address these discrepancies.
| Species/Model | CRBN Genotype | Response to Thalidomide/IMiDs | Key Neosubstrate Degradation (e.g., SALL4, Ikaros) | Relevance for Preclinical PROTAC Studies |
| Human | Human | Sensitive to therapeutic and teratogenic effects. | Efficient | The ultimate target species for which preclinical models must be predictive. |
| Rabbit | Not Specified | Sensitive to teratogenic effects. | Degradation of SALL4 is observed. kisacoresearch.com | A historically used, but less common, non-rodent model for teratogenicity studies. |
| Mouse (Wild-Type) | Mouse | Resistant to most effects. | Inefficient or absent. kisacoresearch.com | Poorly predictive for efficacy and certain toxicities of human-active IMiD-based PROTACs. |
| Humanized CRBN Mouse (e.g., B-hCRBN) | Human | Sensitive to IMiD effects. nih.gov | Efficient, mimicking the human response. nih.gov | Considered the gold standard for in vivo preclinical assessment of CRBN-based PROTACs. nih.gov |
Structure Activity Relationship Sar and Rational Design of Advanced Thalidomide Based Ligands
Systematic Modification of the Thalidomide (B1683933) Core for Enhanced CRBN Binding and Selectivity
The thalidomide molecule consists of a glutarimide (B196013) ring and a phthalimide (B116566) ring. jst.go.jp Structural and biochemical studies have consistently shown that the glutarimide moiety is primarily responsible for binding to a hydrophobic pocket in CRBN. rsc.orgresearchgate.net The phthalimide ring, conversely, is crucial for determining the selectivity of neosubstrate recruitment. jst.go.jp Modifications to this part of the core structure can profoundly alter which proteins are targeted for degradation. jst.go.jpashpublications.org
The creation of Thalidomide-O-C6-NH2 is a prime example of systematic modification. In this compound, an O-C6-NH2 (an oxygen-linked 6-carbon chain with a terminal amine) moiety is attached to the phthalimide ring, likely at the 4-position. This modification serves a strategic purpose: it converts the thalidomide core into a modular building block for PROTAC synthesis. targetmol.comglpbio.com The glutarimide ring's ability to bind CRBN is retained, while the terminal amine on the linker provides a reactive handle for conjugation to a "warhead"—a ligand designed to bind to a specific protein of interest (POI).
While this modification is essential for its role in PROTACs, it also influences the inherent neosubstrate profile. Different thalidomide analogs exhibit distinct patterns of substrate degradation. ashpublications.org For instance, lenalidomide (B1683929) and pomalidomide (B1683931), which feature an amino group on the phthalimide ring, are potent degraders of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgnih.gov The development of newer analogs, often called Cereblon E3 Ligase Modulating Drugs (CELMoDs), aims to fine-tune this selectivity, either to enhance the degradation of a specific therapeutic target or to minimize the degradation of off-target neosubstrates that could lead to unwanted effects. rsc.orgnih.gov
| Structural Moiety | Primary Function | Significance in this compound |
|---|---|---|
| Glutarimide Ring | Binds to the hydrophobic pocket of the CRBN E3 ligase. rsc.orgresearchgate.net | Preserved to ensure recruitment of the E3 ligase machinery. |
| Phthalimide Ring | Mediates neosubstrate selectivity; its surface interacts with recruited proteins. jst.go.jp | Modified with the O-C6-NH2 linker to enable its use as a modular PROTAC component. |
| -O-C6-NH2 Linker | Connects the CRBN-binding moiety to a warhead ligand. targetmol.comglpbio.com | The defining feature that makes the compound a functional component for building PROTACs. The terminal amine allows for covalent attachment to a POI ligand. |
Optimization of Linker Length and Composition for PROTAC Efficacy (e.g., C6 vs. other lengths, linker flexibility)
The linker connecting the E3 ligase ligand and the warhead is a critical determinant of a PROTAC's efficacy. nih.govnih.gov Its length, composition, and flexibility directly impact the ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govexplorationpub.com An optimal linker length allows the two proteins to be brought into the correct spatial orientation for efficient ubiquitin transfer. ub.edunih.gov
Linker Composition and Flexibility: The chemical nature of the linker influences key properties. The two most common linker types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.gov
Alkyl Chains (like C6): These linkers provide a defined length and some degree of conformational restriction.
PEG Linkers: These are generally more flexible and can improve solubility. nih.govacs.org This flexibility can be advantageous, allowing the PROTAC to adopt the most favorable conformation for ternary complex formation. acs.org
Rigid Linkers: Some designs incorporate rigid elements like phenyl rings or alkynes to reduce the conformational entropy penalty upon complex formation, though this can sometimes impair degradation potency if the resulting orientation is not productive. explorationpub.com
The choice between a C6 alkyl linker and other compositions depends on the specific requirements of the target system, highlighting the empirical nature of PROTAC optimization.
| Linker Characteristic | Impact on PROTAC Function | Example/Finding |
|---|---|---|
| Length | Crucial for forming a stable and productive ternary complex. nih.govnih.gov An optimal length exists for specific target-ligase pairs. ub.edusigmaaldrich.com | PROTACs targeting p38α showed optimal activity with 16-17 atom linkers. ub.edu |
| Composition | Affects solubility, cell permeability, and metabolic stability. nih.gov Common compositions include alkyl and PEG chains. nih.gov | PEG linkers can increase flexibility and solubility, potentially aiding ternary complex formation. nih.govacs.org |
| Flexibility | A flexible linker can help overcome geometric constraints, but too much flexibility can be entropically unfavorable. explorationpub.com | Replacing a flexible PEG linker with a rigid phenyl-based linker abolished activity in an androgen receptor PROTAC. explorationpub.com |
| Attachment Point | The site where the linker connects to the warhead and the E3 ligase ligand can significantly affect degradation efficiency. nih.gov | For thalidomide-based PROTACs, the C4 or C5 position of the phthalimide ring is a common attachment point. researchgate.net |
Rational Design Principles for PROTAC Development utilizing this compound as a Modular Component
The development of effective PROTACs relies on a modular and rational design approach, for which this compound serves as an ideal component. targetmol.comglpbio.comtargetmol.com The core principle is to induce the proximity of a target protein to an E3 ligase. acs.org
Key design principles include:
Modular Assembly: PROTACs are constructed from three distinct parts: a warhead for the POI, an E3 ligase ligand, and a linker. oup.comnih.gov this compound is a pre-fabricated "E3 ligase ligand-linker" conjugate. targetmol.comglpbio.com Its terminal amine group allows for straightforward chemical conjugation to a wide variety of warhead molecules that possess a compatible functional group (e.g., a carboxylic acid). nih.gov
Maintaining CRBN Engagement: The design must preserve the integrity of the glutarimide ring of the thalidomide moiety to ensure effective binding to CRBN. researchgate.net The linkage in this compound is on the phthalimide ring, which is known to tolerate modifications for linker attachment without abolishing CRBN binding.
Systematic Linker Optimization: As discussed previously, the linker is not a passive spacer. Rational design involves synthesizing a library of PROTACs where the warhead and E3 ligase ligand are kept constant, while the linker's length and composition are varied. ub.eduresearchgate.net This allows for the empirical determination of the optimal linker for achieving potent and selective degradation of the target. The C6 linker represents one data point in this optimization matrix.
Ternary Complex Cooperativity: A key goal of rational design is to create a PROTAC that promotes positive cooperativity within the ternary complex. This occurs when the binding of the PROTAC to one protein increases its affinity for the second protein. This enhanced stability of the complex often correlates with more efficient degradation. The linker's characteristics play a major role in achieving this effect. explorationpub.com
Development of Analogs with Altered Neosubstrate Specificity Profiles
A significant challenge in using thalidomide-based PROTACs is that the CRBN-recruiting moiety retains its intrinsic ability to degrade its own set of neosubstrates (e.g., IKZF1, IKZF3, SALL4). jst.go.jpashpublications.org This can lead to unintended off-target effects. Consequently, a major focus of research is the development of novel thalidomide analogs that exhibit a more favorable neosubstrate profile. annualreviews.org
The goal is to engineer CRBN ligands that either:
Minimize Off-Target Degradation: By modifying the phthalimide ring, it is possible to disrupt the interactions required for the recruitment of unwanted neosubstrates. For example, studies have shown that adding modifications of an appropriate size at the C5 position of the phthalimide ring can reduce the degradation of certain zinc-finger (ZF) proteins. researchgate.net
Enhance Selectivity for a New Target: Alternatively, modifications can be designed to create a new binding surface on CRBN that selectively recruits a desired neosubstrate, turning the molecule into a highly specific "molecular glue." nih.gov For example, the compound CC-885, a thalidomide analog, was found to be a potent degrader of GSPT1, a protein not significantly affected by thalidomide itself. rsc.orgresearchgate.net
These principles are directly applicable to the next generation of PROTACs. By creating a PROTAC with a novel thalidomide analog as the E3 ligase recruiter, it may be possible to build a degrader that is highly selective for its intended target protein, while being "silent" with respect to the typical thalidomide neosubstrates. jst.go.jp This strategy aims to separate the desired degradation event from the historical pharmacological profile of the parent IMiD, leading to safer and more precise therapeutic agents.
Future Directions and Emerging Research Avenues
Expansion of Thalidomide-O-C6-NH2 Applications in Novel PROTAC Designs
This compound serves as a foundational component in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The thalidomide (B1683933) moiety of this compound binds to the E3 ligase Cereblon (CRBN), effectively hijacking the cell's natural protein disposal system to degrade the POI. medchemexpress.com
Future research is focused on leveraging the this compound scaffold to develop novel PROTACs with enhanced properties. This includes designing PROTACs that can target a wider range of "undruggable" proteins, such as transcription factors and scaffolding proteins, which lack the well-defined binding pockets required for traditional inhibitors. researchgate.netnih.gov Researchers are also exploring the synthesis of PROTACs with varying linker lengths and compositions to optimize the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is critical for efficient degradation. researchgate.net For instance, different polyethylene (B3416737) glycol (PEG) linkers have been coupled with thalidomide to create multiple PROTACs. nih.gov The development of dual PROTACs capable of targeting multiple proteins simultaneously is another promising avenue for combination therapies. aacrjournals.org
Integration of Artificial Intelligence and Machine Learning in Degrader Discovery and Optimization
The design and optimization of PROTACs is a complex, multi-parameter process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govcolab.ws These computational approaches can analyze vast datasets to predict the properties of potential degrader molecules, identify novel ligands, and optimize linker chemistry. nih.govspringernature.com
AI/ML algorithms can be used for:
Virtual Screening: To identify potential ligands for both the target protein and the E3 ligase from large chemical libraries. researchgate.netcolab.ws
Generative Models: To design novel PROTAC structures with desired properties, such as improved cell permeability and metabolic stability. researchgate.netnih.gov
Predictive Modeling: To forecast the efficacy and potential off-target effects of new degrader candidates. mdpi.com For example, ML models have been developed to predict the degradability of proteins based on their intrinsic features, achieving high accuracy. mdpi.comduke.edu
Linker Optimization: To design linkers that ensure the proper orientation and spacing for effective ternary complex formation. nih.gov
The integration of AI and ML is expected to significantly reduce the time and cost associated with discovering and developing new degraders, making the process more efficient and data-driven. nih.govspringernature.com
Development of Next-Generation CRBN Modulators and Molecular Glues
While thalidomide and its derivatives (known as immunomodulatory drugs or IMiDs) have been successful in recruiting CRBN, there is a drive to develop next-generation CRBN modulators with improved properties. biorxiv.orgnih.gov The goal is to create binders that are more potent, selective, and have reduced off-target effects compared to the current generation of IMiDs. biorxiv.orgmdc-berlin.de Researchers are actively screening for and designing novel chemical scaffolds that can bind to CRBN and induce the degradation of new sets of proteins. biorxiv.orgacs.org
A related and burgeoning area of research is the discovery of "molecular glues." nih.gov Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein. nih.govtechnologynetworks.com The discovery of new molecular glues that co-opt CRBN could significantly expand the therapeutic potential of TPD by offering molecules with more drug-like properties. technologynetworks.com Recent collaborations in the pharmaceutical industry are focused on developing novel molecular glue degraders for a range of diseases. delveinsight.com
Exploration of Endogenous CRBN Substrates and Their Broader Biological Roles
Understanding the natural functions of CRBN is crucial for predicting the potential on- and off-target effects of CRBN-recruiting degraders. CRBN is known to interact with a variety of endogenous proteins, and its activity is not limited to the degradation of "neosubstrates" induced by drugs. oatext.comnih.gov
Current research is focused on identifying the full spectrum of endogenous CRBN substrates and elucidating their biological roles. biorxiv.org This involves the use of advanced proteomic techniques to identify proteins that are naturally targeted by CRBN for degradation. proteomexchange.org A deeper understanding of CRBN's endogenous functions will:
Provide insights into the potential side effects of CRBN-based therapies.
Help in the design of more selective degraders that minimize interference with normal cellular processes.
Uncover new therapeutic opportunities by targeting the natural pathways regulated by CRBN.
For example, studies have identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRBN, suggesting that IMiDs might interfere with its normal regulation. nih.gov Furthermore, CRBN has been shown to interact with proteins involved in cellular metabolism and signaling, such as the CD147-MCT1 complex and AMPK. oatext.com
Addressing Key Challenges in Targeted Protein Degradation Research
Despite the significant promise of TPD, several challenges remain to be addressed to realize its full therapeutic potential. researchgate.netpharmafeatures.com These challenges span from the fundamental science of degrader design to the complexities of preclinical and clinical development.
| Challenge | Description | Potential Solutions |
| Expanding the Druggable Proteome | Many therapeutically relevant proteins lack known ligands, limiting the application of PROTACs. researchgate.netnih.gov | Proteomics and AI/ML-driven ligand discovery. nih.gov |
| E3 Ligase Landscape | Only a small fraction of the ~600 E3 ligases in the human proteome have been harnessed for TPD. aragen.com | Discovery of novel ligands for untapped E3 ligases. acs.org |
| Rational Design | The design of effective degraders is often empirical and requires extensive optimization. pharmafeatures.com | Advanced computational modeling and AI/ML algorithms. researchgate.netrsc.org |
| Pharmacokinetics and Bioavailability | PROTACs are often large molecules with poor drug-like properties, such as low solubility and cell permeability. aragen.comoxfordglobal.com | Optimization of linker chemistry and development of smaller molecular glues. researchgate.nettechnologynetworks.com |
| Resistance Mechanisms | Cancer cells can develop resistance to degraders through mutations in the E3 ligase or the target protein. aacrjournals.orgfoxchase.org | Combination therapies and targeting different E3 ligases. foxchase.org |
| Translational Challenges | Differences in E3 ligase expression between species can complicate the translation of preclinical findings to humans. drugdiscoverytrends.com | Development of more relevant animal models and robust target engagement assays. drugdiscoverytrends.com |
Potential for Combination Strategies in Preclinical Therapeutic Development
Preclinical studies are exploring various combination strategies, including:
Targeting Parallel Pathways: Combining a degrader with an inhibitor that targets a complementary signaling pathway to induce a more profound and durable response.
Overcoming Resistance: Using a degrader to eliminate a protein that mediates resistance to another drug. For example, a PROTAC targeting Bruton's tyrosine kinase (BTK) has been shown to overcome resistance to the BTK inhibitor ibrutinib (B1684441). nih.gov
Enhancing Efficacy: Combining a degrader with a standard-of-care chemotherapy or immunotherapy to enhance its anti-tumor activity.
For example, the BET degrader ARV-771 has shown synergistic effects when combined with the BTK inhibitor ibrutinib in preclinical models of mantle cell lymphoma. premierscience.com The development of rational combination therapies will be a key area of focus as more degraders advance through the clinical pipeline.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
